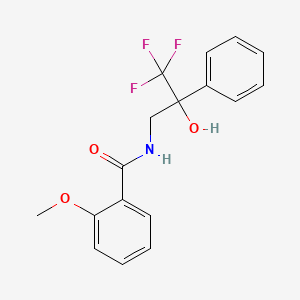

2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is an organic compound characterized by its unique trifluoromethyl group and phenylpropyl structure

作用機序

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s worth noting that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The pharmacokinetic profile of a drug can be influenced by various factors such as its chemical properties, patient-related factors (eg, renal function, genetic makeup, sex, age), and individual physiology .

Result of Action

The compound’s potential therapeutic effects could be inferred from its structural similarities with other bioactive compounds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

Amidation Reaction: This intermediate is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of 2-methoxybenzoic acid derivatives.

Reduction: Formation of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

類似化合物との比較

2-Methoxy-N-(2-hydroxy-2-phenylpropyl)benzamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)benzamide: Lacks the methoxy group, potentially altering its reactivity and biological activity.

Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide imparts unique chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS Number: 1351654-40-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a trifluoro group and a methoxy group, suggests possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of this compound is C₁₇H₁₆F₃NO₃, with a molecular weight of 339.31 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₃NO₃ |

| Molecular Weight | 339.31 g/mol |

| CAS Number | 1351654-40-4 |

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of compounds related to this compound against various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated significant cytotoxicity against HeLa (cervical adenocarcinoma) cells while exhibiting lower toxicity towards normal liver cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The biological activity of this compound may be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with cellular targets. The trifluoromethyl group enhances binding affinity to specific receptors or enzymes, potentially modulating their activity. This mechanism is common among compounds designed to target cancer cells selectively.

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results indicated that the compound exhibited a significant inhibitory effect on the proliferation of cancer cells while maintaining a favorable selectivity index when compared to standard chemotherapeutics such as Sorafenib. The selectivity index (SI), defined as the ratio of IC50 values for normal versus tumor cells, was notably higher for this compound .

Case Study 2: Structural Analysis and Biological Implications

Further research involving single crystal X-ray diffraction revealed insights into the supramolecular organization of related benzamide derivatives. The study highlighted how different types of hydrogen bonding could influence the compound's biological activity and crystallization behavior. Such structural insights are vital for understanding how modifications in chemical structure can enhance or diminish biological efficacy .

Table 1: Cytotoxicity Data Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy...) | HeLa | 5.0 | 10 |

| Sorafenib | HeLa | 10.0 | 5 |

| Control | Chang Liver Cells | >50 | - |

特性

IUPAC Name |

2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c1-24-14-10-6-5-9-13(14)15(22)21-11-16(23,17(18,19)20)12-7-3-2-4-8-12/h2-10,23H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTYWTSYAFETCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。